molecular formula C10H11ClO3 B13975797 (5-Chloro-2-methylphenoxy)acetic acid methyl ester

(5-Chloro-2-methylphenoxy)acetic acid methyl ester

Cat. No.: B13975797
M. Wt: 214.64 g/mol
InChI Key: LPMCIMPPZVHJSX-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylphenoxy)acetic acid methyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro group and a methyl group attached to the phenoxy ring, along with an acetic acid methyl ester moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylphenoxy)acetic acid methyl ester typically involves the esterification of (5-Chloro-2-methylphenoxy)acetic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the catalyst for several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of (5-Chloro-2-methylphenoxy)acetic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.

Types of Reactions:

    Esterification: The primary reaction involved in the synthesis of this compound is esterification, where the carboxylic acid group reacts with methanol to form the ester.

    Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst to revert to the original carboxylic acid and methanol.

    Substitution Reactions: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Esterification: Methanol, sulfuric acid or hydrochloric acid, reflux conditions.

    Hydrolysis: Water, acid or base catalyst, elevated temperature.

    Substitution: Nucleophiles (amines, thiols), appropriate solvents, and reaction conditions depending on the nucleophile used.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: (5-Chloro-2-methylphenoxy)acetic acid and methanol.

    Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-methylphenoxy)acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylphenoxy)acetic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chloro and methyl groups on the phenoxy ring can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    (5-Chloro-2-methylphenoxy)acetic acid: The parent compound without the ester group.

    (5-Chloro-2-methoxyphenyl)acetic acid methyl ester: A similar compound with a methoxy group instead of a methyl group.

    2-(2-Chloro-5-methylphenoxy)acetic acid: A positional isomer with the chloro and methyl groups at different positions on the phenoxy ring.

Uniqueness: (5-Chloro-2-methylphenoxy)acetic acid methyl ester is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also allows for potential hydrolysis, releasing the active carboxylic acid in situ.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 2-(5-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C10H11ClO3/c1-7-3-4-8(11)5-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

LPMCIMPPZVHJSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OCC(=O)OC

Origin of Product

United States

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